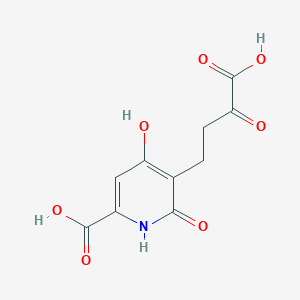
5-(3'-Carboxy-3'-oxopropyl)-4,6-dihydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate is a compound that belongs to the class of oxo dicarboxylic acids. It is characterized by the presence of a 3-carboxy-3-oxoprop-1-en-1-yl group at position 5 of the 4-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid structure
Vorbereitungsmethoden
The synthesis of 5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate involves several steps. One common method includes the reaction of picolinic acid with appropriate reagents to introduce the 3-carboxy-3-oxoprop-1-en-1-yl group at the desired position. The reaction conditions typically involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in studies related to enzyme inhibition and metabolic pathwaysAdditionally, it is used in various industrial processes as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate can be compared with other similar compounds such as picolinic acid and its derivativesOther similar compounds include various oxo dicarboxylic acids and pyridones, which share some structural similarities but differ in their specific functional groups and reactivity .
Eigenschaften
Molekularformel |
C10H9NO7 |
|---|---|
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
5-(3-carboxy-3-oxopropyl)-4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO7/c12-6(10(17)18)2-1-4-7(13)3-5(9(15)16)11-8(4)14/h3H,1-2H2,(H,15,16)(H,17,18)(H2,11,13,14) |
InChI-Schlüssel |
VWBAKCRPXQBUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)C(=C1O)CCC(=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


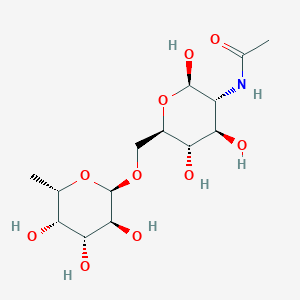
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)

![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

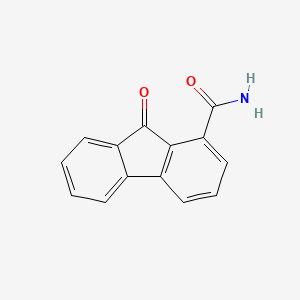
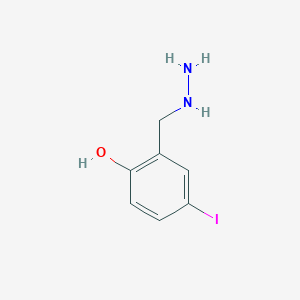

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
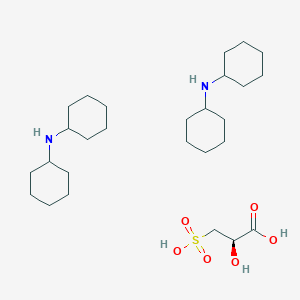

![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)


